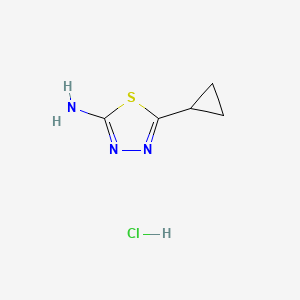

5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride

Description

5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride is a heterocyclic compound featuring a thiadiazole core substituted with a cyclopropyl group at position 5 and an amine group at position 2. This compound is synthesized via cyclocondensation of cyclopropanecarboxylic acid with thiosemicarbazide in the presence of POCl₃, followed by hydrolysis and crystallization . It exhibits a melting point of 212–216°C, solubility in methanol, and insolubility in water . Its molecular formula is C₅H₇N₃S·HCl, with a molecular weight of 177.66 g/mol.

The compound has been widely utilized as a precursor in medicinal chemistry for synthesizing derivatives with anticancer , antimicrobial , and antiparasitic activities. Its cyclopropyl group enhances metabolic stability and lipophilicity, influencing pharmacokinetic properties .

Properties

IUPAC Name |

5-cyclopropyl-1,3,4-thiadiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S.ClH/c6-5-8-7-4(9-5)3-1-2-3;/h3H,1-2H2,(H2,6,8);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXTGKIAQFCVREC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857748-65-3 | |

| Record name | 5-cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride typically involves the reaction of cyclopropane carbonyl chloride with thiosemicarbazide in the presence of phosphorous oxychloride. The reaction mixture is refluxed for several hours, followed by cooling and dilution with water. The resulting product is then neutralized with potassium hydroxide solution, filtered, and recrystallized from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

The 1,3,4-thiadiazole nucleus has been extensively studied for its anticancer properties. Research indicates that derivatives of this compound exhibit selective activity against various cancer cell lines. For instance:

- Selective Activity Against Leukemic Cells : A derivative of 5-cyclopropyl-1,3,4-thiadiazole demonstrated notable antitumor activity against leukemic cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Mechanism of Action : The mechanism involves the inhibition of specific cellular pathways critical for cancer cell survival and proliferation. For example, compounds based on the 1,3,4-thiadiazole scaffold have been shown to induce cell cycle arrest in cancer cells .

2. Enzyme Inhibition

Research has highlighted the efficacy of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine as an inhibitor of cysteine-dependent enzymes such as cathepsin K and glycogen synthase kinase 3 beta (GSK-3β). These enzymes are implicated in several diseases:

- Osteoporosis Treatment : The inhibition of cathepsin K is particularly relevant for developing treatments for osteoporosis.

- Neurodegenerative Diseases : GSK-3β is associated with neurodegenerative disorders like Alzheimer's disease. Inhibiting this enzyme may provide therapeutic benefits.

Antimicrobial Applications

The compound also exhibits significant antimicrobial properties:

1. Antibacterial Activity

Studies have shown that derivatives containing the 1,3,4-thiadiazole moiety possess antibacterial activity against various pathogens:

- Gram-positive and Gram-negative Bacteria : Compounds derived from 5-cyclopropyl-1,3,4-thiadiazol-2-amine have demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, making them potential candidates for new antibiotic therapies .

2. Antifungal Properties

In addition to antibacterial effects, some derivatives have shown antifungal activity against strains like Aspergillus niger, indicating their broad-spectrum potential in treating infectious diseases .

Case Studies and Research Findings

The following table summarizes selected studies highlighting the applications of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride:

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Thiadiazole Derivatives

Anticancer Activity

- 5-Cyclopropyl-1,3,4-thiadiazol-2-amine serves as a key intermediate in synthesizing imidazo[2,1-b][1,3,4]thiadiazole derivatives, which inhibit hypoxia-inducible factor (HIF) prolyl hydroxylases. These derivatives exhibit IC₅₀ values in the nanomolar range against renal carcinoma cell lines .

- 5-Methyl-1,3,4-thiadiazol-2-amine shows moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) but lacks significant anticancer properties .

Antiparasitic Activity

- The compound 2h (derived from 5-cyclopropyl-1,3,4-thiadiazol-2-amine) inhibits falcipain-2, a cysteine protease critical for Plasmodium falciparum survival, with an IC₅₀ of 1.2 µM .

Physicochemical Properties

Table 2: Physicochemical Comparison

Biological Activity

5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride is a compound belonging to the thiadiazole family, characterized by a five-membered ring containing nitrogen and sulfur atoms. This compound has garnered attention for its significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific studies.

- Molecular Formula : CHNS·HCl

- Molecular Weight : 177.66 g/mol

- Melting Point : 214-216 °C

- Boiling Point : 310.8 °C at 760 mmHg

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Below are key findings related to its biological activities:

Antimicrobial Activity

The compound has shown effectiveness against various pathogens, suggesting potential applications in treating infections. It is believed to interfere with cellular processes in microorganisms, although the detailed mechanisms are still under investigation.

| Pathogen Tested | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Anticancer Activity

Studies have highlighted the anticancer potential of this compound, particularly against leukemic cell lines. For instance, derivatives of thiadiazole have demonstrated selective cytotoxicity against cancer cells.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been identified as an effective inhibitor of cysteine-dependent enzymes such as cathepsin K and GSK-3β. This suggests its potential in treating conditions like osteoporosis and neurodegenerative diseases where these enzymes play a crucial role.

- Receptor Modulation : Preliminary studies suggest that it may interact with receptors involved in microbial growth inhibition. However, further quantitative and qualitative studies are needed to fully characterize these interactions.

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in various biological contexts:

- A study on the synthesis and characterization of thiadiazole derivatives revealed that compounds similar to 5-Cyclopropyl-1,3,4-thiadiazol-2-amine exhibited significant cytotoxicity against multiple cancer cell lines .

- Another investigation focused on the structural modifications of thiadiazole compounds to enhance their anticancer activity. The findings suggested that specific substitutions could improve binding affinity to biological targets.

Q & A

Q. What are the standard synthetic routes for 5-Cyclopropyl-1,3,4-thiadiazol-2-amine hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of cyclopropanecarboxylic acid derivatives with thiosemicarbazide in the presence of phosphoryl chloride (POCl₃). Key steps include:

- Reagent Ratios : A 1:1 molar ratio of cyclopropanecarboxylic acid to thiosemicarbazide ensures stoichiometric balance .

- Temperature Control : Heating at 75°C for 45 minutes initiates cyclization, followed by reflux in water for 4 hours to complete the reaction .

- Purification : Precipitation via pH adjustment (e.g., ammonia solution) and recrystallization from ethanol or DMSO/water mixtures enhances purity .

Q. Table 1: Comparative Synthesis Conditions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm cyclopropane ring integration and thiadiazole core resonance patterns. For example, cyclopropane protons appear as distinct multiplets in δ 1.0–2.0 ppm .

- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., NH···Cl interactions in the hydrochloride salt) to validate molecular geometry .

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ for C₅H₇N₃S·HCl).

Advanced Research Questions

Q. How can statistical design of experiments (DoE) be applied to optimize the synthesis of this compound?

Methodological Answer:

- Parameter Screening : Use fractional factorial designs to identify critical variables (e.g., POCl₃ molar equivalents, reflux duration) affecting yield .

- Response Surface Methodology (RSM) : Model interactions between temperature (75–90°C) and reaction time (0.5–4 h) to maximize cyclization efficiency .

- Validation : Confirm optimized conditions with triplicate runs (e.g., 85°C, 2.5 h) to ensure reproducibility.

Q. What computational strategies are effective in predicting the reactivity of cyclopropane substituents in thiadiazole derivatives during synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Employ density functional theory (DFT) to simulate transition states in POCl₃-mediated cyclization, focusing on ring strain in cyclopropane .

- Reaction Path Search : Use artificial force-induced reaction (AFIR) methods to map energetically favorable pathways for thiadiazole formation .

- Machine Learning : Train models on existing thiadiazole synthesis datasets to predict optimal solvent systems (e.g., acetic acid vs. DMF) .

Q. How should researchers address contradictions between theoretical predictions and experimental data in the bioactivity of thiadiazole derivatives?

Methodological Answer:

- Multi-Technique Validation : Cross-validate bioactivity results with orthogonal assays (e.g., enzymatic inhibition + cell viability tests) to rule out false positives .

- Computational Feedback : Reconcile discrepancies by refining DFT models with experimental crystallographic data (e.g., adjusting dihedral angles in cyclopropane rings) .

- Meta-Analysis : Compare bioactivity trends across structurally similar analogs (e.g., 5-(1-phenylcyclopropyl) derivatives) to identify substituent-specific effects .

Q. What methodological approaches are suitable for elucidating the structure-activity relationships (SAR) of 5-Cyclopropyl-1,3,4-thiadiazol-2-amine analogs?

Methodological Answer:

- Analog Synthesis : Systematically modify substituents (e.g., replacing cyclopropane with phenyl or methyl groups) using protocols from and .

- Bioisosteric Replacement : Test thiadiazole-amide vs. thiazole-sulfonamide variants to assess electronic effects on target binding .

- 3D-QSAR Modeling : Build comparative molecular field analysis (CoMFA) models using IC₅₀ data from analogs to map pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.